1,1-Difluoro-1-(o-tolyl)propan-2-amine
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Overview
Description
1,1-Difluoro-1-(o-tolyl)propan-2-amine is an organic compound characterized by the presence of two fluorine atoms and an o-tolyl group attached to a propan-2-amine backbone
Preparation Methods
The synthesis of 1,1-Difluoro-1-(o-tolyl)propan-2-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions . Industrial production methods may involve large-scale fluorination processes using similar reagents, optimized for efficiency and yield.
Chemical Reactions Analysis
1,1-Difluoro-1-(o-tolyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,1-Difluoro-1-(o-tolyl)propan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-(o-tolyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,1-Difluoro-1-(o-tolyl)propan-2-amine can be compared with other similar compounds, such as:
1,1-Difluoro-1-(p-tolyl)propan-2-amine: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1,1-Difluoro-1-(m-tolyl)propan-2-amine: Similar structure but with a meta-tolyl group.
1,1-Difluoro-1-(phenyl)propan-2-amine: Lacks the methyl group present in the tolyl derivatives.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H13F2N |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1,1-difluoro-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-7-5-3-4-6-9(7)10(11,12)8(2)13/h3-6,8H,13H2,1-2H3 |
InChI Key |
LOYMIVVUPRNQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)(F)F |
Origin of Product |
United States |
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